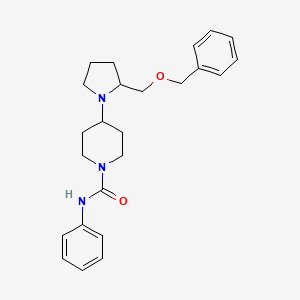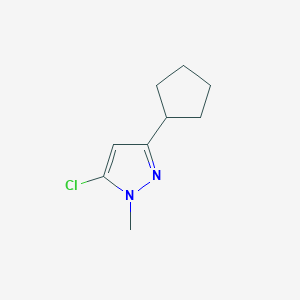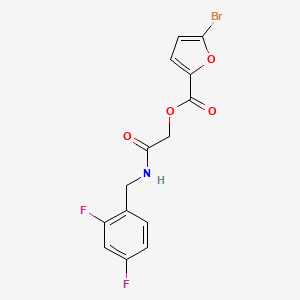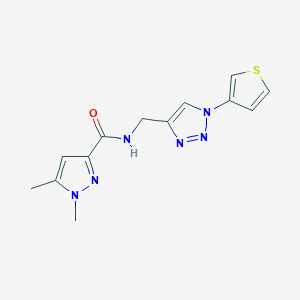![molecular formula C14H14F2N2O2 B2403041 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea CAS No. 1798525-90-2](/img/structure/B2403041.png)
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a difluorophenyl group and a furan ring, which are connected through a propan-2-yl linker to a urea moiety
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 3-(furan-3-yl)propan-2-amine as the primary starting materials.
Formation of Isocyanate: 2,6-Difluoroaniline is reacted with phosgene or a phosgene equivalent to form 2,6-difluorophenyl isocyanate.
Urea Formation: The 2,6-difluorophenyl isocyanate is then reacted with 3-(furan-3-yl)propan-2-amine to form the desired urea compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and furan ring contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a furan-2-yl group instead of furan-3-yl.
1-(2,6-Difluorophenyl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2,6-Difluorophenyl)-3-(1-(pyridin-3-yl)propan-2-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group also enhances its stability and binding properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(7-10-5-6-20-8-10)17-14(19)18-13-11(15)3-2-4-12(13)16/h2-6,8-9H,7H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCXKAXONWGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)


![4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE](/img/structure/B2402976.png)

![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)

